Cas no 313705-01-0 (2-{1,1'-biphenyl-4-yl}-6,7-dimethoxy-3H,3aH,8H-pyrazolo3,2-aisoindol-8-one)

2-{1,1'-biphenyl-4-yl}-6,7-dimethoxy-3H,3aH,8H-pyrazolo3,2-aisoindol-8-one Chemical and Physical Properties
Names and Identifiers
-
- <br>2-(1,1'-biphenyl-4-yl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindo l-8-one
- 2-{1,1'-biphenyl-4-yl}-6,7-dimethoxy-3H,3aH,8H-pyrazolo3,2-aisoindol-8-one
- 2-([1,1'-biphenyl]-4-yl)-6,7-dimethoxy-3H-pyrazolo[5,1-a]isoindol-8(3aH)-one
- F0370-0118
- HMS2688N21
- AKOS003244772
- Oprea1_115776
- 313705-01-0
- MLS000703470
- 2-{[1,1'-biphenyl]-4-yl}-6,7-dimethoxy-3H,3aH,8H-pyrazolo[3,2-a]isoindol-8-one
- 6,7-dimethoxy-2-(4-phenylphenyl)-1,9b-dihydropyrazolo[1,5-b]isoindol-5-one
- SMR000322896
- CHEMBL1539299
-
- Inchi: InChI=1S/C24H20N2O3/c1-28-21-13-12-18-20-14-19(25-26(20)24(27)22(18)23(21)29-2)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-13,20H,14H2,1-2H3
- InChI Key: LASWRNMHUGGQMD-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 384.14739250Da
- Monoisotopic Mass: 384.14739250Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 636
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 51.1Ų
2-{1,1'-biphenyl-4-yl}-6,7-dimethoxy-3H,3aH,8H-pyrazolo3,2-aisoindol-8-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0370-0118-4mg |
2-{[1,1'-biphenyl]-4-yl}-6,7-dimethoxy-3H,3aH,8H-pyrazolo[3,2-a]isoindol-8-one |
313705-01-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0370-0118-3mg |
2-{[1,1'-biphenyl]-4-yl}-6,7-dimethoxy-3H,3aH,8H-pyrazolo[3,2-a]isoindol-8-one |
313705-01-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0370-0118-5mg |
2-{[1,1'-biphenyl]-4-yl}-6,7-dimethoxy-3H,3aH,8H-pyrazolo[3,2-a]isoindol-8-one |
313705-01-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0370-0118-5μmol |
2-{[1,1'-biphenyl]-4-yl}-6,7-dimethoxy-3H,3aH,8H-pyrazolo[3,2-a]isoindol-8-one |
313705-01-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0370-0118-2μmol |
2-{[1,1'-biphenyl]-4-yl}-6,7-dimethoxy-3H,3aH,8H-pyrazolo[3,2-a]isoindol-8-one |
313705-01-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0370-0118-10μmol |
2-{[1,1'-biphenyl]-4-yl}-6,7-dimethoxy-3H,3aH,8H-pyrazolo[3,2-a]isoindol-8-one |
313705-01-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0370-0118-2mg |
2-{[1,1'-biphenyl]-4-yl}-6,7-dimethoxy-3H,3aH,8H-pyrazolo[3,2-a]isoindol-8-one |
313705-01-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0370-0118-10mg |
2-{[1,1'-biphenyl]-4-yl}-6,7-dimethoxy-3H,3aH,8H-pyrazolo[3,2-a]isoindol-8-one |
313705-01-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0370-0118-15mg |
2-{[1,1'-biphenyl]-4-yl}-6,7-dimethoxy-3H,3aH,8H-pyrazolo[3,2-a]isoindol-8-one |
313705-01-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0370-0118-1mg |
2-{[1,1'-biphenyl]-4-yl}-6,7-dimethoxy-3H,3aH,8H-pyrazolo[3,2-a]isoindol-8-one |
313705-01-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
2-{1,1'-biphenyl-4-yl}-6,7-dimethoxy-3H,3aH,8H-pyrazolo3,2-aisoindol-8-one Related Literature
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
Additional information on 2-{1,1'-biphenyl-4-yl}-6,7-dimethoxy-3H,3aH,8H-pyrazolo3,2-aisoindol-8-one
Professional Introduction to Compound with CAS No 313705-01-0 and Product Name: 2-{1,1'-biphenyl-4-yl}-6,7-dimethoxy-3H,3aH,8H-pyrazolo[3,2-a]isoindol-8-one
The compound with the CAS number 313705-01-0 and the product name 2-{1,1'-biphenyl-4-yl}-6,7-dimethoxy-3H,3aH,8H-pyrazolo[3,2-a]isoindol-8-one represents a fascinating molecule in the realm of pharmaceutical chemistry. This heterocyclic compound belongs to a class of molecules that have garnered significant attention due to their structural complexity and potential biological activities. The presence of multiple functional groups, including aromatic rings and heterocycles, makes this compound a promising candidate for further investigation in drug discovery and medicinal chemistry.
One of the most striking features of this compound is its intricate molecular framework. The 1,1'-biphenyl-4-yl moiety introduces a rigid aromatic system that can enhance the binding affinity and selectivity of the molecule towards biological targets. Additionally, the 6,7-dimethoxy substituents contribute to the overall electronic properties of the molecule, influencing its reactivity and interactions with biological systems. The core structure of pyrazolo[3,2-a]isoindol-8-one provides a scaffold that has been extensively studied for its pharmacological properties.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from complex heterocyclic systems. The pyrazolo[3,2-a]isoindol-8-one scaffold has emerged as a particularly interesting structure due to its ability to modulate various biological pathways. Studies have shown that molecules based on this scaffold can exhibit potent activity against a range of targets, including enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases.
The incorporation of the 1,1'-biphenyl-4-yl group into the molecular structure further enhances its potential as a pharmacological agent. This moiety is known to improve metabolic stability and oral bioavailability, making it an attractive feature for drug development. The 6,7-dimethoxy substituents also play a crucial role in modulating the electronic properties of the molecule, which can be fine-tuned to optimize interactions with biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of these complex molecules with high accuracy. Molecular docking studies have revealed that compounds like 2-{1,1'-biphenyl-4-yl}-6,7-dimethoxy-3H,3aH,8H-pyrazolo[3,2-a]isoindol-8-one can bind effectively to various protein targets involved in disease pathways. These computational predictions have guided experimental efforts and have led to the identification of novel lead compounds with improved pharmacological profiles.
The synthesis of this compound involves multi-step organic reactions that showcase the expertise of modern synthetic chemists. The construction of the pyrazolo[3,2-a]isoindol-8-one core requires careful planning and execution to ensure high yields and purity. Advanced synthetic techniques such as transition metal-catalyzed coupling reactions have been employed to streamline the process and improve efficiency.
Once synthesized, the compound undergoes rigorous testing to evaluate its biological activity. In vitro assays are performed to assess its interaction with target proteins and enzymes. These assays provide valuable insights into the potential therapeutic applications of the molecule. Additionally, in vivo studies are conducted to evaluate its efficacy and safety in animal models.
The results from these studies have been instrumental in understanding the pharmacological properties of 2-{1,1'-biphenyl-4-yl}-6,7-dimethoxy-3H,3aH,8H-pyrazolo[3,2-a]isoindol-8-one. Preliminary data suggest that this compound exhibits potent activity against several disease-related targets. For instance, it has shown promise in inhibiting key enzymes involved in inflammation and cancer progression. These findings have generated significant interest among researchers looking for new therapeutic strategies.
The development of novel drug candidates is a complex process that requires collaboration between chemists、biologists、pharmacologists,and clinicians。 The compound with CAS number 313705-01-0 represents an excellent example of how interdisciplinary research can lead to breakthroughs in drug discovery。 By combining cutting-edge synthetic methods with advanced computational techniques, researchers are able to design and develop molecules with tailored pharmacological properties.
Looking ahead,the future prospects for this compound are promising。 Further research is needed to optimize its pharmacological profile and develop it into a clinical candidate。 However, the initial findings suggest that it has significant potential as a therapeutic agent。 As our understanding of disease mechanisms continues to evolve, compounds like 2-{1,1'-biphenyl -4 -yl}-6,7 -dimethoxy - 3 H, 3a H, 8 H - pyrazolo [ 3 , 2 -a ] isoindol - 8 -one will play an increasingly important role in addressing some of humanity's most pressing health challenges。
313705-01-0 (2-{1,1'-biphenyl-4-yl}-6,7-dimethoxy-3H,3aH,8H-pyrazolo3,2-aisoindol-8-one) Related Products
- 2877762-57-5(2-{[7-(2,3-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile)
- 1936093-22-9(6-Bromo-3-iodo-2-methylimidazo[1,2-b]pyridazine)
- 1805922-70-6(2-Cyano-4-(difluoromethyl)-3-iodopyridine-5-carboxaldehyde)
- 1539513-04-6(1-Fluoro-4-(methoxymethoxy)-2-methylbenZene)
- 722494-26-0(BpV(HOpic))
- 946289-69-6(N2-(2H-1,3-benzodioxol-5-yl)methyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine)
- 1242156-74-6(2-Bromo-5-[(1-methyl-3-azetidinyl)oxy]pyridine)
- 2640818-14-8(4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine)
- 2680694-70-4(1-{(benzyloxy)carbonyl(cyclohexyl)amino}cyclobutane-1-carboxylic acid)
- 1600362-53-5(Quinoline, 4-chloro-5,8-difluoro-3-nitro-)



